Cas no 195457-71-7 (4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid)
4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
- [1,1'-Biphenyl]-4-carboxylic acid, 4'-(trifluoromethyl)-
- 4-[4-(trifluoromethyl)phenyl]benzoic acid
- 4'-Trifluoromethyl-biphenyl-4-carboxylic acid
- 4'-TRIFLUOROMETHYLBIPHENYL-4-CARBOXYLIC ACID
- 4-(4-TrifluoroMethylphenyl)benzoic acid
- 4'-trifluoromethyl-4-phenyl-benzoic acid
- AMTDA102
- AKOS BAR-0023
- RARECHEM AL BE 1218
- 4-CARBOXY-4'-TRIFLUOROMETHYLDIPHENYL
- 4-(4-(Trifluoromethyl)phenyl)benzoic acid
- 4'-(TRIFLUOROMETHYL)[1,1'-BIPHENYL]-4-CARBOXYLIC ACID
- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylicacid
- SY031403
- 4''-Trifluoromethyl-biphenyl-4-carboxylic acid
- CS-W003063
- AC-34244
- 4-[4-(trifluoromethyl)-phenyl]-benzoic acid
- 195457-71-7
- [1,1'-Biphenyl]-4-carboxylicacid,4'-(trifluoromethyl)-
- DTXSID00382237
- SCHEMBL505133
- 4'-(trifluoromethyl) [1,1'-biphenyl]-4-carboxylic acid
- BDBM50060996
- NCGC00374161-01
- 4`-Trifluoromethyl-biphenyl-4-carboxylic acid
- CHEMBL108457
- MFCD03424606
- A813812
- 4'-(trifluoromethyl)biphenyl-4-carboxylic acid
- AS-2122
- 4 inverted exclamation mark -(Trifluoromethyl)biphenyl-4-carboxylic Acid
- AM807753
- AKOS004119306
- 4-[4-(trifluoromethyl)phenyl]benzoate;4'-(Trifluoromethyl)biphenyl-4-carboxylic Acid
- BB 0220548
- 4''-(trifluoromethyl)-4-biphenylcarboxylic acid
- FT-0643829
- 4''-TRIFLUOROMETHYL-BIPHENYL-4-CARBOXYLIC ACID, 95+%
- DB-001514
- 4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid
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- MDL: MFCD03424606
- Inchi: InChI=1S/C14H9F3O2/c15-14(16,17)12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(18)19/h1-8H,(H,18,19)
- InChI Key: JXOFQKVEGRNGLD-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Computed Properties
- Exact Mass: 266.05500
- Monoisotopic Mass: 266.05546401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 4.7
Experimental Properties
- Boiling Point: 360.7℃ at 760 mmHg
- PSA: 37.30000
- LogP: 4.07060
4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB228321-5 g |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid; . |
195457-71-7 | 5g |
€346.90 | 2022-06-11 | ||
| Key Organics Ltd | AS-2122-10MG |
4′-(Trifluoromethyl)-[biphenyl]-4-carboxylic acid |
195457-71-7 | >95% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | AS-2122-5G |
4′-(Trifluoromethyl)-[biphenyl]-4-carboxylic acid |
195457-71-7 | >95% | 5g |
£195.00 | 2025-02-08 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-262241A-1 g |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, |
195457-71-7 | 1g |
¥1,662.00 | 2023-07-11 | ||
| TRC | T779098-250mg |
4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic Acid |
195457-71-7 | 250mg |
$ 69.00 | 2023-09-05 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01289-25g |
4-[4-(trifluoromethyl)phenyl]benzoic Acid |
195457-71-7 | 95% | 25g |
$538 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NS995-50mg |
4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid |
195457-71-7 | 98% | 50mg |
55.0CNY | 2021-07-12 | |
| Apollo Scientific | PC11180-5g |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid |
195457-71-7 | 98% | 5g |
£228.00 | 2025-02-19 | |
| eNovation Chemicals LLC | D913326-5g |
4'-(Trifluoromethyl)biphenyl-4-carboxylic Acid |
195457-71-7 | 95% | 5g |
$270 | 2024-07-20 | |
| Alichem | A019111515-5g |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid |
195457-71-7 | 97% | 5g |
$271.36 | 2023-09-02 |
4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid Suppliers
4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid Related Literature
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
Additional information on 4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid
Chemical Profile of 4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid (CAS No. 195457-71-7)
4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 195457-71-7, is a specialized organic compound belonging to the biphenyl derivative family. This molecule features a trifluoromethyl group attached to one of the phenyl rings, which significantly influences its electronic properties and reactivity. The presence of the carboxylic acid functional group at the para position of the second phenyl ring enhances its utility in various chemical and pharmaceutical applications.
The structural configuration of 4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid imparts unique characteristics that make it a valuable intermediate in synthetic chemistry. The trifluoromethyl moiety is known for its electron-withdrawing effect, which can modulate the reactivity of adjacent functional groups. This property is particularly advantageous in designing molecules with enhanced metabolic stability or altered binding affinities in biological systems. The biphenyl core, a rigid aromatic system, contributes to the compound's stability and solubility profile, making it suitable for further derivatization.
In recent years, research has highlighted the significance of biphenyl derivatives in medicinal chemistry. The introduction of fluorine atoms into aromatic rings has been extensively studied due to their ability to improve pharmacokinetic properties such as lipophilicity, solubility, and bioavailability. Specifically, compounds containing trifluoromethyl groups have shown promise in developing drugs with prolonged half-lives and reduced susceptibility to metabolic degradation. This has led to increased interest in 4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid as a building block for novel therapeutic agents.
One of the most compelling applications of this compound is in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed reactions. Enzymes such as kinases and proteases play critical roles in numerous biological pathways, and their inhibition is often key to treating diseases like cancer and inflammation. The electron-deficient nature of the trifluoromethyl group can facilitate hydrogen bonding interactions or π-stacking with enzyme active sites, enhancing binding affinity. Additionally, the carboxylic acid functionality can participate in salt formation or act as a hydrogen bond acceptor, further optimizing drug-like properties.
Recent advancements in computational chemistry have enabled more efficient design and optimization of molecules like 4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid. Molecular modeling studies have demonstrated that the trifluoromethyl-substituted biphenyl scaffold can be an effective template for generating lead compounds with high selectivity and potency. These studies often involve virtual screening of large libraries of derivatives to identify optimal substituents that maximize pharmacological activity while minimizing off-target effects.
The pharmaceutical industry has also explored 4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid for its potential in developing anti-inflammatory and anti-cancer agents. In particular, biphenyl derivatives have been reported to exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis and inflammation. The structural features of this compound allow it to mimic natural substrates or compete with them for binding sites on COX enzymes, thereby reducing inflammatory responses. Furthermore, its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drug development.
Beyond pharmaceutical applications, 4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid finds utility in materials science and agrochemical research. Its rigid aromatic structure makes it a suitable precursor for designing liquid crystals or organic semiconductors with specific electronic properties. Additionally, fluorinated biphenyl derivatives have been investigated for their potential as herbicides or fungicides due to their ability to disrupt essential biological processes in pests while maintaining low environmental toxicity.
In conclusion, 4'-(Trifluoromethyl)1,1'-biphenyl-4-carboxylic Acid (CAS No. 195457-71-7) is a versatile compound with significant potential across multiple domains of chemistry and biology. Its unique structural features—particularly the combination of a trifluoromethyl group and a carboxylic acid moiety—make it an attractive candidate for further development into novel drugs or advanced materials. As research continues to uncover new applications for biphenyl derivatives, compounds like this will undoubtedly play an increasingly important role in addressing global challenges in medicine and technology.
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